Home > Products > Screening Compounds P15543 > N-Bidesethylchloroquine
N-Bidesethylchloroquine - 137433-27-3

N-Bidesethylchloroquine

Catalog Number: EVT-13572417
CAS Number: 137433-27-3
Molecular Formula: C14H18ClN3
Molecular Weight: 263.76 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Bidesethylchloroquine is a chemical compound that is a derivative of chloroquine, an established antimalarial drug. Chloroquine was originally developed in the 1930s and has been widely used for treating malaria and certain autoimmune diseases. N-Bidesethylchloroquine is formed through the metabolic N-dealkylation of chloroquine, which involves the removal of ethyl groups from the nitrogen atoms in its structure. This compound, while not as extensively studied as its parent compound, has garnered interest due to its potential pharmacological properties.

Source and Classification

N-Bidesethylchloroquine is classified as a small molecule and belongs to the aminoquinoline class of compounds. It is primarily synthesized as a metabolite of chloroquine through enzymatic processes in the body, particularly involving cytochrome P450 enzymes such as CYP2C8 and CYP3A4. The chemical formula for N-Bidesethylchloroquine is C16H22ClN3C_{16}H_{22}ClN_3 with a molecular weight of approximately 328.28 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-Bidesethylchloroquine is not typically performed through direct laboratory methods but occurs naturally as part of the metabolic pathway of chloroquine. The primary method involves:

  1. N-Dealkylation: Chloroquine undergoes N-dealkylation primarily via cytochrome P450 enzymes, resulting in the formation of N-desethylchloroquine, which can further lose another ethyl group to form N-Bidesethylchloroquine.
  2. Enzymatic Reactions: The key enzymes involved include CYP2C8 and CYP3A4, which facilitate the removal of the ethyl groups from chloroquine .

This metabolic pathway highlights the importance of liver enzymes in determining the pharmacokinetics and dynamics of chloroquine and its derivatives.

Molecular Structure Analysis

Structure and Data

The molecular structure of N-Bidesethylchloroquine can be represented by its chemical formula C16H22ClN3C_{16}H_{22}ClN_3. The structure features a quinoline core with two ethyl groups removed from the nitrogen atoms, resulting in a simpler amine structure compared to chloroquine.

  • Molecular Weight: 328.28 g/mol
  • Chemical Formula: C16H22ClN3C_{16}H_{22}ClN_3
  • Structural Characteristics: The compound retains a chlorine atom and an amine functional group, which are critical for its biological activity .
Chemical Reactions Analysis

Reactions and Technical Details

N-Bidesethylchloroquine can participate in various chemical reactions typical of amines and quinoline derivatives:

  1. Further Metabolism: It can undergo further metabolic transformations to yield other metabolites such as 7-chloro-4-aminoquinoline.
  2. Reactivity: As an amine, it may react with acids to form salts or participate in acylation reactions to form amides.

Understanding these reactions is crucial for exploring potential therapeutic applications or modifications that could enhance its efficacy or reduce side effects .

Mechanism of Action

Process and Data

The mechanism of action for N-Bidesethylchloroquine is not fully understood but is believed to be similar to that of chloroquine:

  1. Inhibition of Hemozoin Formation: It likely interferes with the polymerization process of heme into hemozoin within malaria parasites, leading to toxic effects on the parasites.
  2. Immune Modulation: There may be immunomodulatory effects due to its structural similarity to other antimalarials that affect immune responses .

Data on specific pharmacodynamics for N-Bidesethylchloroquine remains limited, necessitating further research.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

These properties are significant for formulation development in pharmaceutical applications .

Applications

Scientific Uses

While direct applications of N-Bidesethylchloroquine are not well-documented, its parent compound chloroquine has been used extensively in:

  • Antimalarial Treatment: Effective against various strains of Plasmodium species.
  • Autoimmune Disorders: Used in treating rheumatoid arthritis and lupus erythematosus.
  • Research: As a model compound for studying quinoline derivatives' effects on cellular processes.

Research into N-Bidesethylchloroquine could reveal additional therapeutic potentials or provide insights into drug metabolism pathways relevant for drug design .

Biotransformation Pathways and Metabolic Profiling

Role in Chloroquine and Hydroxychloroquine Metabolism

Sequential N-Dealkylation Mechanisms in Hepatic Microsomes

N-Bidesethylchloroquine (BDCQ), also known as bisdesethylchloroquine, represents the terminal metabolite in the hepatic N-dealkylation pathway of both chloroquine (CQ) and hydroxychloroquine (HCQ). This metabolic cascade occurs through a stepwise removal of ethyl groups from the tertiary amine side chain. Chloroquine undergoes initial N-deethylation primarily to monodesethylchloroquine (desethylchloroquine, DCQ), which is subsequently metabolized to BDCQ (7-chloro-4-aminoquinoline). The reaction mechanism involves cytochrome P450-mediated α-carbon hydroxylation, resulting in unstable carbinolamine intermediates that decompose to secondary amines and acetaldehyde. In human liver microsomes, BDCQ is the exclusive downstream metabolite detected from DCQ metabolism, confirming its position as the metabolic endpoint [1] [5].

Table 1: Sequential N-Dealkylation Pathway of Chloroquine

Metabolic StepSubstratePrimary MetaboliteCatalyzing Enzymes
Initial DealkylationChloroquine (CQ)Desethylchloroquine (DCQ)CYP2C8, CYP3A4/5
Secondary DealkylationDesethylchloroquine (DCQ)Bidesethylchloroquine (BDCQ)CYP2C8, CYP3A4, CYP2D6
Terminal ProductBDCQNone (End metabolite)N/A

Comparative Metabolic Flux Analysis: Desethylchloroquine to BDCQ Conversion

The metabolic flux from DCQ to BDCQ is substantially reduced compared to the initial CQ to DCQ conversion. Kinetic studies reveal that the Vmax for BDCQ formation (10.47 nmol/min/mg protein) is approximately 10-fold higher than that for DCQ formation (1.02 nmol/min/mg protein) under low-affinity conditions, but this occurs at non-physiological concentrations. At therapeutic concentrations (≈100 μM CQ), the conversion efficiency to BDCQ is estimated to be <15% of total metabolites due to the higher Km (3.43 mM) for the low-affinity component catalyzing this step. Consequently, BDCQ accumulates in plasma at approximately 5-10% of parent drug concentrations in therapeutic settings, reflecting its slower formation kinetics [1] [5] [9]. This differential flux is attributed to the structural alterations in DCQ, which reduce substrate affinity for key CYP450 isoforms.

Enzymatic Catalysis of N-Dealkylation Pathways

Cytochrome P450 Isoform Specificity: CYP2C8, CYP3A4, and CYP2D6 Contributions

The metabolism of DCQ to BDCQ is catalyzed by multiple hepatic cytochrome P450 isoforms with distinct kinetic profiles:

  • CYP2C8: Functions as a high-affinity, low-capacity catalyst (Km ≈ 0.21 mM) for primary deethylation but contributes significantly to secondary deethylation. Chemical inhibition with quercetin (CYP2C8 inhibitor) reduces BDCQ formation by 20-40% in human liver microsomes [5] [9].
  • CYP3A4/5: Acts as a low-affinity, high-capacity system (Km ≈ 3.43 mM) responsible for the majority of BDCQ formation at therapeutic concentrations. Ketoconazole (CYP3A inhibitor) suppresses activity by 20-30%, while combined inhibition with quercetin achieves >80% reduction [2] [5].
  • CYP2D6: Exhibits high affinity but minimal catalytic efficiency for DCQ→BDCQ conversion. Though recombinant CYP2D6 produces BDCQ in vitro, its contribution in vivo is minor (<5%) except in CYP2C8-deficient scenarios [1] [6].

Table 2: Kinetic Parameters of CYP Isoforms in BDCQ Formation

CYP IsoformAffinity (Km in mM)Catalytic Efficiency (Vmax in nmol/min/mg)Inhibition SensitivityRelative Contribution
CYP2C80.21 (High)1.02Quercetin (20-40%)30-45%
CYP3A4/53.43 (Low)10.47Ketoconazole (20-30%)50-70%
CYP2D60.15 (High)0.38Quinidine (>70%)<5%

Polymorphic Variations in CYP2D6 and Metabolic Rate Heterogeneity

Genetic polymorphisms significantly influence BDCQ formation kinetics through altered enzyme functionality:

  • CYP2C8 polymorphisms: The CYP2C8*2 allele (rs11572103, T>A) prevalent in 6–8% of Amazonian populations reduces catalytic efficiency by ≈26.5%. Patients harboring this variant exhibit 26.5% higher plasma CQ and proportionally lower BDCQ levels at 72 hours post-administration, confirming impaired dealkylation [3] [4].
  • CYP2D6 polymorphisms: Poor metabolizer phenotypes (e.g., CYP2D64/4) demonstrate reduced DCQ clearance, indirectly suppressing BDCQ generation. In Brazilian malaria patients, CYP2D6*4 heterozygosity correlates with 30% lower metabolic ratios (BDCQ:CQ) and increased severe malaria incidence, suggesting pharmacokinetic-pharmacodynamic interplay [6] [7].

Population studies indicate that metabolic heterogeneity in BDCQ formation is primarily driven by these polymorphisms, with CYP2C8 variants accounting for inter-individual variability exceeding 40% in pharmacokinetic studies. This has therapeutic implications in malaria endemic regions where CYP2C8*2 allele frequencies reach 7.5% in African-descendant populations [3] [6].

Table 3: Impact of Genetic Polymorphisms on BDCQ Formation

PolymorphismAllele FrequencyEffect on EnzymeChange in BDCQ FormationClinical Correlation
CYP2C8*2 (rs11572103)6.4% (White), 7.5% (Black) in BrazilReduced activity↓ 20-26.5%No toxicity at standard malaria doses
CYP2D6*4 (rs3892097)12-21% in severe malaria casesLoss-of-function↓ 25-30%Association with severe vivax malaria

Properties

CAS Number

137433-27-3

Product Name

N-Bidesethylchloroquine

IUPAC Name

(4R)-4-N-(7-chloroquinolin-4-yl)pentane-1,4-diamine

Molecular Formula

C14H18ClN3

Molecular Weight

263.76 g/mol

InChI

InChI=1S/C14H18ClN3/c1-10(3-2-7-16)18-13-6-8-17-14-9-11(15)4-5-12(13)14/h4-6,8-10H,2-3,7,16H2,1H3,(H,17,18)/t10-/m1/s1

InChI Key

GYEDIFVVTRKXHP-SNVBAGLBSA-N

Canonical SMILES

CC(CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl

Isomeric SMILES

C[C@H](CCCN)NC1=C2C=CC(=CC2=NC=C1)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.